molecular formula C16H15F3N4O2 B279860 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide

4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide

Cat. No.: B279860
M. Wt: 352.31 g/mol
InChI Key: CVKGOOWWXSDTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide, also known as CTPB, is a small molecule inhibitor that has been studied extensively in scientific research for its potential therapeutic applications. CTPB has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

The mechanism of action of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide involves its ability to bind to and activate the Wnt signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By activating this pathway, this compound is able to promote neuronal survival and differentiation, inhibit the growth of cancer cells, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the activation of the Wnt signaling pathway, the inhibition of cancer cell growth, and the reduction of pro-inflammatory cytokine production. Additionally, this compound has been shown to increase the levels of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide in lab experiments is its ability to activate the Wnt signaling pathway, which is involved in a variety of cellular processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound for use in in vitro and in vivo studies. One limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, the potential use of this compound as a therapeutic agent in humans could be explored further, with a focus on its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide involves several steps, including the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamide to form the final product, this compound.

Scientific Research Applications

4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to activate the Wnt signaling pathway, which is involved in the regulation of neuronal survival and differentiation. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the β-catenin pathway. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C16H15F3N4O2

Molecular Weight

352.31 g/mol

IUPAC Name

4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)13-7-12(9-1-2-9)23(22-13)8-14(24)21-11-5-3-10(4-6-11)15(20)25/h3-7,9H,1-2,8H2,(H2,20,25)(H,21,24)

InChI Key

CVKGOOWWXSDTRO-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F

Origin of Product

United States

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